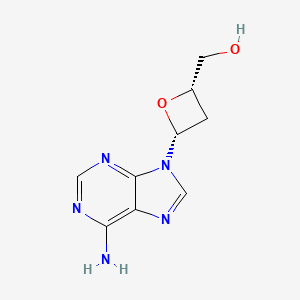
Aligeron
Overview
Description
Aligeron is a non-selective prostaglandin antagonist known for its vasodilatory properties. It inhibits prostaglandin F2α and prostaglandin E2-induced decreases in blood pressure in cats and can be used to inhibit prostaglandin F2α-induced diarrhea in mice and prostaglandin E2-induced paw edema in rats . This compound also demonstrates antioxidant-protective effects against vascular complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aligeron involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Aligeron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Aligeron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin antagonism and vasodilatory effects.
Biology: Investigated for its effects on vascular complications and its protective effects against hypoxia-induced cortical depression.
Medicine: Explored for potential therapeutic applications in conditions involving vascular complications and smooth muscle spasms.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Aligeron exerts its effects by antagonizing prostaglandin receptors, thereby inhibiting the actions of prostaglandin F2α and prostaglandin E2. This antagonistic activity leads to vasodilation and a decrease in blood pressure. The compound also interferes with the action of calcium ions, contributing to its broad spectrum of antagonistic activity against various spasmogens .
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another non-selective prostaglandin antagonist with vasodilatory properties.
Cinnarizine: Known for its protective effects against hypoxia-induced cortical depression.
Piracetam: Studied for its prostaglandin antagonistic activity and effects on cerebral blood flow
Uniqueness of Aligeron
This compound is unique due to its broad spectrum of antagonistic activity against various spasmogens and its protective effects against vascular complications. Unlike some similar compounds, this compound demonstrates significant antioxidant-protective effects, making it a valuable compound for research in vascular health .
Properties
CAS No. |
70713-45-0 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-benzhydryl-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C20H24N2/c1-2-13-21-14-16-22(17-15-21)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2 |
InChI Key |
QWGCFVBATALVAQ-UHFFFAOYSA-N |
SMILES |
C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
70713-45-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
41332-10-9 (di-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-benzhydryl-4-allylpiperazine dihydrochloride Aligeron AS 2 di-HCl of Aligeron N'-benzhydryl-N''-allylpiperazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



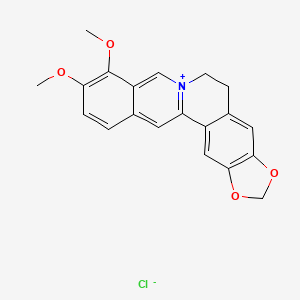

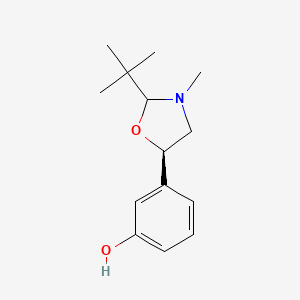
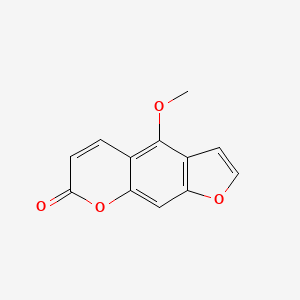
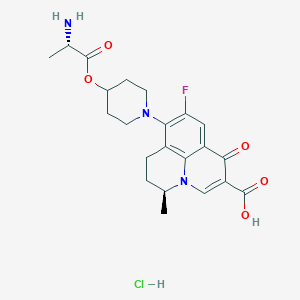
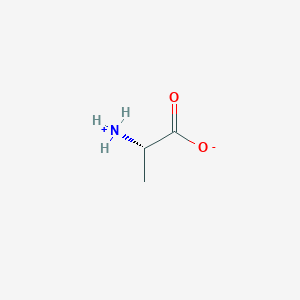
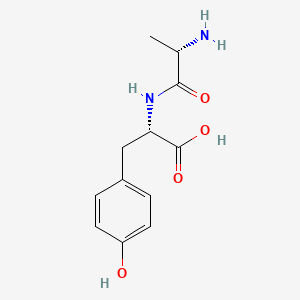
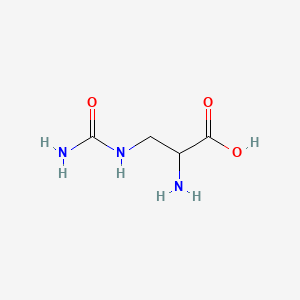

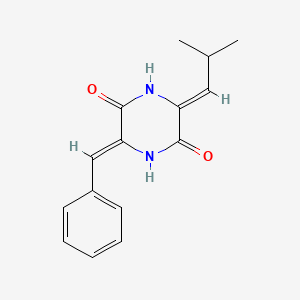
![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)
